molecular formula C8H7NO2 B031670 2H-1,4-Benzoxazin-3(4H)-one CAS No. 5466-88-6

2H-1,4-Benzoxazin-3(4H)-one

Cat. No.: B031670
CAS No.: 5466-88-6
M. Wt: 149.15 g/mol
InChI Key: QRCGFTXRXYMJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-Benzoxazin-3(4H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol (CAS: 5466-88-6) . Its structure consists of a benzene ring fused to a 1,4-oxazin-3-one moiety, enabling diverse chemical modifications for biological applications. This compound is a key intermediate in the biosynthesis of cyclic hydroxamic acids in plants like maize, contributing to natural defense mechanisms against pathogens .

Studies highlight its broad-spectrum bioactivity, including antimicrobial, antifungal, antiviral, and antitumor properties, depending on substituent patterns . For example, derivatives with propanolamine or alkyl side chains exhibit enhanced potency against phytopathogens and human cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2H-1,4-Benzoxazin-3(4H)-one involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method provides good to excellent yields and is compatible with various functional groups .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the reductive cyclization method mentioned above can be scaled up for industrial applications. The use of iron and acetic acid as reagents makes this method cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2H-1,4-Benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reductive conditions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron and acetic acid are commonly used for reductive cyclization.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted benzoxazinones with various functional groups.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity and structural versatility of 2H-1,4-benzoxazin-3(4H)-one are best contextualized by comparing it with analogous heterocycles, such as benzothiazinones, benzoxazolinones, and pyrazole/isoxazole derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Structural and Bioactive Differences

Compound Class Core Structure Modifications Key Bioactivities Notable Examples/Studies
This compound Oxygen atom in oxazinone ring; variable substituents at C-2 and C-4 Broad-spectrum antimicrobial, antifungal, antitumor Propanolamine derivatives (e.g., compounds from ) show 72–85% inhibition against Phytophthora cactorum at 20 mg/L. Antitumor IC₅₀: 7.8–26.6 μM (Acanthosides A-D) .
2H-1,4-Benzothiazin-3(4H)-one Sulfur atom replaces oxygen in the heterocycle Antifungal, COX-2 inhibition Fluconazole analogues with benzothiazinone moieties (e.g., compound 4a ) inhibit Candida spp. with MIC₉₀ = 1–4 μg/mL . Crystal structures reveal H-bonding and π-π stacking .
Benzoxazolin-2(3H)-one Oxazole ring fused to benzene Plant defense metabolites, moderate cytotoxicity Isolated from Acanthus ilicifolius; Acanthosides A-D exhibit selective cytotoxicity against HepG2 (IC₅₀ = 7.8 μM) . HBOA derivatives show antifungal activity .
Pyrazole/Isoxazole Derivatives Pyrazole or isoxazole rings appended to benzoxazinone COX-2 inhibition, anti-inflammatory Compound 4 (pyrazole derivative) shows COX-2 selectivity (IC₅₀ = 0.8 μM) .

Bioactivity Profiles

Antimicrobial Activity

  • This compound Derivatives: Propanolamine-containing derivatives (e.g., compound 6 in ) inhibit fungal pathogens like Botrytis cinerea and bacterial strains (e.g., Xanthomonas oryzae) at 20–50 mg/L. Antiviral activity against tobacco mosaic virus (TMV) is also reported .
  • Benzothiazinones: Fluconazole analogues with benzothiazinone moieties (e.g., 4i in ) show superior antifungal activity against Candida albicans (MIC₉₀ = 2 μg/mL) compared to benzoxazinone derivatives .

Antitumor Activity

  • Glycosylated Benzoxazinones: Compounds like (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one (from Acanthus ilicifolius) exhibit cytotoxicity against HeLa, HepG2, and A-549 cells (IC₅₀ = 7.8–26.6 μM) .
  • Benzoxazolinones: Acanthosides A-D demonstrate stronger cytotoxicity than their parent scaffold (2-benzoxazolinone), likely due to acylated side chains enhancing membrane permeability .

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Alkyl or propanolamine substituents at C-2 enhance antimicrobial activity, while glycosylation improves antitumor selectivity .
  • Emerging Applications: Benzoxazinone derivatives are being explored as COX-2 inhibitors and anti-inflammatory agents, competing with traditional NSAIDs .

Biological Activity

2H-1,4-Benzoxazin-3(4H)-one, a compound belonging to the benzoxazine family, has garnered significant interest in various fields of research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in agriculture and medicine.

Chemical Structure and Synthesis

The structure of this compound is characterized by a heterocyclic ring that contributes to its reactivity and biological properties. It can be synthesized through various methods, including the reaction of o-aminophenol with chloroacetyl chloride under specific conditions .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a variety of pathogens. A study reported the synthesis of novel derivatives that showed broad-spectrum activity against viruses, bacteria, and fungi. For instance:

  • Against Tobacco Mosaic Virus (TMV) : Compound 2i exhibited an effective concentration (EC50) of 395.05 μg/mL.
  • Against Pseudomonas syringae : Compound 3d showed an EC50 of 45.70 μg/mL.
  • Against Pestalotiopsis trachicarpicola : Compound 3a had the best inhibitory activity with an EC50 of 13.53 μg/mL .

Phytotoxic Effects

Compounds with the this compound skeleton have been identified as allelochemicals in plants like maize (Zea mays). They exhibit phytotoxicity which can inhibit the growth of competing plants. For example, 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its derivatives have shown potential in agricultural applications as natural herbicides .

Antifungal Activity

A series of synthesized derivatives have been evaluated for their antifungal properties. The compound showed promising results against various fungal strains, indicating its potential as a fungicide in agricultural practices .

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. For instance:

  • Anticoagulant Activity : Some derivatives have been identified as inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. One compound demonstrated an IC50 value of 3 nM, indicating potent anticoagulant properties .

Agricultural Applications

In agricultural settings, the use of benzoxazinones has been explored for their natural pest control capabilities. For instance, studies have shown that these compounds can deter insect feeding and inhibit fungal infections in crops like maize .

Medicinal Applications

The potential medicinal uses of this compound derivatives are being investigated for their roles as anticancer agents. A notable case involved the isolation of cappamensin A from Capparis sikkimensis, which was found to inhibit tumor cell replication in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2H-1,4-Benzoxazin-3(4H)-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via condensation of m-aminophenol with chloroacetyl chloride in the presence of sodium carbonate and methyl ethyl ketone, achieving moderate yields (~60–70%) . Alternative methods include Shridhar et al.’s general synthesis using o-aminophenol derivatives and α-haloketones under basic conditions, which allows for substituent diversity . Catalyst choice (e.g., SnCl₂ in Criegee-type rearrangements) can improve regioselectivity for derivatives like 2H-benzo[b][1,4]oxazin-3(4H)-ones . Optimizing solvent polarity and temperature is critical to minimize side reactions.

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming bond angles, ring puckering, and substituent orientation. For example, 6-chloro-2H-1,4-benzoxazin-3(4H)-one crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding stabilizing the planar oxazinone ring . Spectroscopic validation includes:

  • ¹H/¹³C NMR : Distinct signals for NH (δ ~9.6 ppm in CDCl₃) and carbonyl carbons (δ ~168 ppm) .
  • GC-MS : Molecular ion peaks (e.g., m/z 191 for ethyl-substituted derivatives) and fragmentation patterns .

Q. What is the biological significance of this compound in plant systems?

In maize, it acts as a biosynthetic intermediate for hydroxamic acids, which defend against herbivores and pathogens . Derivatives like 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) exhibit antifungal and insecticidal properties, linked to their ability to disrupt microbial cell membranes .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of benzoxazinone derivatives?

Discrepancies in antifungal or anticancer efficacy often arise from structural variations (e.g., substituent position) and assay conditions. For example:

  • Substituent effects : 2-Ethyl-7-methyl derivatives show stronger antifungal activity (Candida albicans MIC: 32 µg/mL) compared to unsubstituted analogs due to enhanced lipophilicity .
  • Assay variability : Topoisomerase I inhibition by 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives depends on enzyme source (human vs. bacterial) and buffer pH . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended to improve reproducibility.

Q. What strategies improve regioselectivity in electrochemical fluorination of benzoxazinone derivatives?

Anodic monofluorination of this compound derivatives achieves >90% regioselectivity using:

  • Electrolyte optimization : Tetraethylammonium fluoride (TEAF) in acetonitrile enables fluorine radical generation .
  • Voltage control : Potentials between 1.8–2.2 V vs. Ag/Ag⁺ minimize overfluorination.
  • Substrate design : Electron-withdrawing groups (e.g., Cl at C6) direct fluorine addition to the C2 position .

Q. How do computational methods aid in predicting thermodynamic properties of benzoxazinone isomers?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) correlate with experimental data from differential scanning calorimetry (DSC):

  • Cis-trans isomer stability : The cis isomer of this compound is thermodynamically favored (ΔG ~2.3 kcal/mol lower than trans) due to reduced steric strain .
  • Enthalpy of formation : Calculated values (∆Hf = −215 kJ/mol) align with combustion calorimetry data, validating force-field parameters for molecular dynamics simulations .

Q. What methodologies are used to establish structure-activity relationships (SAR) in benzoxazinone-based anticancer agents?

Key approaches include:

  • Pharmacophore modeling : Aligning derivatives like BONC-002 (ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl-acetate) to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
  • In vitro screening : Derivatives with propanolamine moieties show enhanced cytotoxicity (IC₅₀: 8–12 µM against HeLa) by disrupting microtubule assembly .
  • QSAR studies : LogP and polar surface area correlate with blood-brain barrier permeability in neuroactive analogs .

Q. Methodological Notes

  • Safety protocols : Use N95 masks, gloves, and fume hoods due to respiratory and dermal toxicity (STOT SE 3 classification) .
  • Analytical standards : Cross-reference CAS 5466-88-6 (parent compound) and derivatives (e.g., 23520-34-5 for 2-hydroxy analogs) with NIST or Sigma-Aldrich databases .

Properties

IUPAC Name

4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCGFTXRXYMJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203118
Record name 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-88-6
Record name 2H-1,4-Benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazin-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazin-3(4H)-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,4-Benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1,4-BENZOXAZIN-3(4H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0QAF5G662
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

At 25° C., 3.0 g (8.6 mmole) of the product of step A, 1.22 g (6.0 mmole) K2CO3 and 0.79 mL (8.8 mmole) 80% propargyl bromide were slurried in 50 mL acetone. The reaction was stirred at 40° C. for 6 hours. The reaction was cooled, diluted with 100 mL cold water, and extracted four times with ethyl acetate. The ethyl acetate extracts were washed with brine, dried over anhydrous MgSO4, and stripped in vacuo. The residue was recrystallized from methylcyclohexane to give 2.97 g (89%) of 2H-1,4-benzoxazin-3(4H)-one, 6-(4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one as a beige solid, mp 142°-143° C.
Name
product
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Chloroacetyl chloride (104 g) is added slowly to a stirred mixture of o-aminophenol (96 g), sodium bicarbonate (100 g) and chloroform (1400 ml). After the addition is complete the reaction mixture is stirred at room temperature for 2 hours. The resulting chloroacetamide derivative, which separates in the course of the reaction, is filtered and added with stirring to 1 liter of NaOH, producing 2H-1,4-benzoxazin-3(4H)-one, which is filtered and washed with H2O, m.p. 169°-170°. The latter (30 g) is added portionwise to a suspension of 26 g of LiAlH4 in 1500 ml of anhydrous ether, keeping the temperature at 10° during the addition. After the addition is complete the reaction mixture is heated to reflux for 2 hours. It is then cooled, decomposed with water and filtered. The organic layer is separated and dried over anhydrous sodium sulfate; the solvent is removed in the rotary evaporator and the oily product obtained distilled to yield 3,4-dihydro-2H-1,4 -benzoxazine (b760 265°-267°). In a like manner as in Example 1, the latter benzoxazine is converted to the corresponding 4-nitroso derivative, which is worked up as described in Example 110 to give 4-amino-3,4-dihydro-2H-1,4-benzoxazine hydrochloride [m.p. 160° (dec.)] and finally the title compound m.p. 255° (dec.).
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 100 mL round bottom flask was placed a solution of 2-aminophenol (5.45 g, 49.98 mmol) in CHCl3 (30 mL). To this was added TEBA (11.4 g, 50.00 mmol). To the mixture was added NaHCO3 (16.8 g, 200.00 mmol). This was followed by the addition of a solution of 2-chloroacetyl chloride (8.16 g, 72.21 mmol) in CHCl3 (5 mL), which was added dropwise with stirring, while cooling to a temperature of 0° C. over a time period of 20 minutes. The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 0-5° C. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 55° C. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The product was precipitated by the addition of H2O. A filtration was performed. The filter cake was washed 2 times with 50 mL of H2O. The final product was purified by recrystallization from ethanol. This resulted in 4.5 g (60%) of 2H-benzo[b][1,4]oxazin-3(4H)-one as a white solid.
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
8.16 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
11.4 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde (354 mg, 2.00 mmol, 1.0 eq) is added at room temperature to a stirred solution of 1-[2-(7-methoxy-quinoxalin-2-ylsulfanyl)-ethyl]-piperidin-4-ylamine (0.65 g, 2.00 mmol, 1.0 eq) in 1,2-dichloroethane (4 mL) and methanol (1 mL), followed by acetic acid (0.11 mL, 2.00 mmol, 1.0 eq) and sodium cyanoborohydride (160 mg, 2.6 mmol, 1.4 eq). After 15 hours stirring at room temperature, the reaction mixture is extracted with dichloromethane (3×20 mL) and a saturated sodium hydrogen carbonate aqueous solution (20 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a residue that is purified by preparative HPLC to afford 6-({1-[2-(7-methoxy-quinoxalin-2-ylsulfanyl)-ethyl]-piperidin-4-yl}-amino)-methyl)-4H-benzo[1,4]oxazin-3-one as a white solid (500 mg, 52% yield).
Quantity
354 mg
Type
reactant
Reaction Step One
Name
1-[2-(7-methoxy-quinoxalin-2-ylsulfanyl)-ethyl]-piperidin-4-ylamine
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of chloroacetyl chloride (31.2 g) in chloroform (100 ml) was added dropwise to a mixture of 2-aminophenol (25 g), benzylmethylammonium chloride (52.4 g), sodium bicarbonate (77 g) and chloroform (500 ml) which was cooled in an ice-bath. The mixture was stirred for 1 hour and allowed to warm to ambient temperature. The mixture was heated to 55° C. for 5 hours and then stirred at ambient temperature for 16 hours. The mixture was evaporated and the residue was partitioned between ethyl acetate and an aqueous solution of potassium carbonate. The organic phase was washed with dilute aqueous hydrochloric acid and with water, dried (MgSO4) and evaporated. The residue was washed with a mixture of hexane and diethyl ether to leave 3-oxo-2,3-dihydro-4H-1,4-benzoxazine (11 g, 32%) m.p. 172°-173° C.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2H-1,4-Benzoxazin-3(4H)-one
2H-1,4-Benzoxazin-3(4H)-one
2H-1,4-Benzoxazin-3(4H)-one
2H-1,4-Benzoxazin-3(4H)-one
2H-1,4-Benzoxazin-3(4H)-one
2H-1,4-Benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.